6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)
Description
The compound “6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)” is a bis-pyrimidinyl derivative featuring a central octane-1,8-diyl linker connecting two nitrogen-containing pyrimidine moieties, each substituted with a phenyl group. The terminal cyclohexa-2,4-dien-1-one groups contribute to its extended conjugation system, which may influence its electronic properties and reactivity.
Properties
CAS No. |
92736-20-4 |
|---|---|
Molecular Formula |
C40H40N6O2 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
2-[2-[8-[[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl]amino]octylamino]-6-phenylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C40H40N6O2/c47-37-23-13-11-21-31(37)35-27-33(29-17-7-5-8-18-29)43-39(45-35)41-25-15-3-1-2-4-16-26-42-40-44-34(30-19-9-6-10-20-30)28-36(46-40)32-22-12-14-24-38(32)48/h5-14,17-24,27-28,47-48H,1-4,15-16,25-26H2,(H,41,43,45)(H,42,44,46) |
InChI Key |
JRCMEOAVHMKUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCCCCCCCNC3=NC(=CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5)C6=CC=CC=C6O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of pyrimidine rings, the introduction of phenyl groups, and the creation of the cyclohexadienone structure. Typical synthetic routes may include:
Cyclization reactions: to form the pyrimidine rings.
Aromatic substitution reactions: to introduce phenyl groups.
Oxidation reactions: to form the cyclohexadienone structure.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Batch processing: with precise control of reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinones or other oxidized derivatives.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It may be used in the development of new materials with unique properties.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be investigated as a potential drug candidate for various diseases.
Industry
Industrial Processes: The compound may be used in industrial processes, such as the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: on enzymes, inhibiting or activating their function.
Interacting with receptors: on cell surfaces, triggering signaling pathways.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic and conjugated systems:
Key Observations :
- The octane linker in the target compound provides conformational flexibility compared to rigid spiro systems () .
Reactivity Comparison :
- The cyclohexadienone termini may undergo nucleophilic additions or redox reactions, akin to other enone systems () .
- The pyrimidine nitrogen atoms could act as Lewis bases, similar to benzothiazole derivatives in .
Characterization Techniques
Standard methods for structural elucidation of related compounds include:
- X-ray Crystallography : Tools like SHELX () and ORTEP () are widely used for determining molecular geometry .
- Spectroscopy : IR and UV-Vis (as in ) confirm functional groups and electronic transitions .
- Elemental Analysis : Validates purity and stoichiometry (common in and ) .
Notable Gaps: No direct crystallographic or spectral data for the target compound exists in the provided evidence, necessitating extrapolation from analogues.
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